REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([Cl:10])[CH:3]=1.[CH3:11][CH:12]1[CH2:17][C:16](=[O:18])[O:15][C:14](=[O:19])[CH2:13]1>C1COCC1>[Cl:10][C:4]1[CH:3]=[C:2]([NH:1][C:16](=[O:18])[CH2:17][CH:12]([CH3:11])[CH2:13][C:14]([OH:19])=[O:15])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7]
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C#N)C=C1)Cl
|
Name
|
|
Quantity
|
420 mg
|
Type
|
reactant
|
Smiles
|
CC1CC(OC(C1)=O)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1C#N)NC(CC(CC(=O)O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.07 mmol | |
AMOUNT: MASS | 1143 mg | |
YIELD: PERCENTYIELD | 124% | |
YIELD: CALCULATEDPERCENTYIELD | 124.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |